4-(3,4-Dimethylphenoxy)-2-methylaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dimethylphenoxy)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-4-5-13(8-11(10)2)17-14-6-7-15(16)12(3)9-14/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZOLDYWRMZSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC(=C(C=C2)N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Substituted Phenoxyanilines in Advanced Chemical Synthesis and Methodology Development
Substituted phenoxyanilines, characterized by a diaryl ether linkage and an amino group on one of the aromatic rings, are privileged scaffolds in medicinal chemistry and materials science. The diaryl ether motif is a key structural component in numerous biologically active compounds, including some kinase inhibitors used in anticancer therapies. nih.govrsc.orgacs.orged.ac.uk The strategic placement of substituents on the aromatic rings allows for the fine-tuning of a molecule's electronic and steric properties, which is crucial for optimizing its interaction with biological targets or its performance in electronic materials. nih.gov
The synthesis of these molecules, however, is not trivial and presents a fertile ground for the development of new synthetic methods. The construction of the diaryl ether C-O bond and the aryl C-N bond are the two key transformations in the synthesis of phenoxyanilines. Historically, the Ullmann condensation has been a workhorse for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of an aryl halide with a phenol. researchgate.net While effective, this reaction often requires harsh conditions, such as high temperatures.
More recently, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of anilines and related compounds. wikipedia.orglibretexts.org These methods offer milder reaction conditions and broader substrate scope. The development of sophisticated phosphine (B1218219) ligands has been instrumental in the success of these reactions, allowing for the coupling of a wide array of aryl halides and amines with high efficiency. researchgate.netorganic-chemistry.org The synthesis of substituted phenoxyanilines, therefore, often involves a multi-step sequence that may employ these modern catalytic methods. For instance, a plausible route to 4-(3,4-Dimethylphenoxy)-2-methylaniline could involve the Buchwald-Hartwig amination of a pre-formed diaryl ether or an Ullmann-type ether synthesis with a substituted aniline (B41778).
The inherent challenges in regioselectively synthesizing polysubstituted aromatic compounds make phenoxyanilines excellent substrates for testing the limits of new synthetic methodologies. The development of catalytic systems that can efficiently and selectively construct these molecules under mild conditions remains an active area of research.
Positioning of 4 3,4 Dimethylphenoxy 2 Methylaniline As a Model Compound for Aryl Ether Aniline Investigations
While specific research focusing exclusively on 4-(3,4-Dimethylphenoxy)-2-methylaniline is not extensively documented in publicly available literature, its structure makes it an excellent model compound for several key areas of investigation in organic chemistry.
Structural Features and Their Implications:
Substitution Pattern: The molecule possesses a specific substitution pattern with methyl groups on both rings. The ortho-methyl group on the aniline (B41778) ring provides steric hindrance that can influence the reactivity of the amino group and the rotational barrier of the C-N bond. The meta and para-dimethyl substitution on the phenoxy ring alters the electronic properties of that ring system.
Amino Group: The primary amino group is a versatile functional handle for further chemical modifications, such as acylation, alkylation, or diazotization, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
These features make this compound a suitable candidate for:
Methodology Development: Its synthesis would require the strategic application of C-O and C-N bond-forming reactions, making it a good substrate to test the efficiency and selectivity of new catalytic systems.
Conformational Analysis: The interplay of the methyl groups and the diaryl ether linkage presents an interesting case for studying conformational preferences, which can be investigated using techniques like NMR spectroscopy and computational modeling.
Medicinal Chemistry Scaffolding: While not a drug itself, this molecule could serve as a foundational scaffold for the development of new therapeutic agents. The dimethylphenoxy group could be explored for its potential to occupy hydrophobic pockets in enzyme active sites, while the 2-methylaniline portion could be modified to introduce hydrogen bond donors or acceptors.
Below is a table summarizing the key structural features of this compound and their relevance in research:
| Structural Feature | Relevance as a Model Compound |
| Diaryl Ether Linkage | Investigation of conformational effects on biological activity; development of new C-O bond formation methodologies. |
| ortho-Methyl Group | Studying the impact of steric hindrance on reaction outcomes and biological interactions. |
| 3,4-Dimethylphenoxy Group | Exploring the influence of electronic and hydrophobic properties on molecular recognition. |
| Primary Aniline Group | A versatile point for chemical derivatization to build libraries of compounds for screening. |
Overview of Current Research Gaps and Future Academic Trajectories for This Compound Class
Multi-Step Synthesis Design and Optimization for Complex Phenoxyaniline Derivatives
A plausible multi-step synthesis could be designed as follows:
Preparation of Precursors: Synthesis of 3,4-dimethylphenol (B119073) and a suitable 2-methyl-4-substituted aniline (B41778) precursor (e.g., 1-halo-2-methyl-4-nitrobenzene).
Aryl Ether Formation: A cross-coupling reaction, such as an Ullmann or Buchwald-Hartwig C-O coupling, to form the diaryl ether linkage.
Functional Group Transformation: Reduction of the nitro group to an amine to yield the final product.
The optimization of such a sequence involves carefully selecting the catalysts, ligands, solvents, and reaction temperatures for each step to maximize yield and minimize side products. For instance, a patent for the preparation of a similar compound, 4-methoxy-2,2',6'-trimethyldiphenylamine, describes a one-pot process involving the dehydration reaction of 4-methoxy-2-methylaniline (B89876) with 2,6-dimethylcyclohexanone (B152311) to form a Schiff base, followed by catalytic dehydrogenation. google.com This highlights the potential for designing streamlined, multi-step syntheses.
Inability to Generate Article: Lack of Available Spectroscopic Data for this compound
Following a comprehensive search for scientific literature and spectroscopic data, it is not possible to generate the requested article on "this compound." The necessary experimental data required to fulfill the detailed outline provided does not appear to be publicly available.
The request specified a thorough and scientifically accurate article structured around advanced spectroscopic and analytical characterization techniques, including:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR chemical shift analysis and data from two-dimensional NMR experiments (COSY, HSQC, HMBC).
Vibrational Spectroscopy: Specific peak data and analysis from Fourier Transform Infrared (FT-IR) and Raman spectroscopy.
High-Resolution Mass Spectrometry (HRMS): Precise mass determination and a detailed analysis of the compound's fragmentation pathways.
Searches for the compound, including by its chemical name and CAS number (946742-98-9), did not yield any publications or database entries containing this specific experimental spectroscopic information. While general principles of these analytical techniques and data for analogous or related aniline compounds are available, utilizing such information would not meet the stringent requirements for accuracy and focus solely on "this compound."
To generate the requested content, including the mandatory data tables and detailed research findings, access to a publication where this specific molecule has been synthesized and its structure fully characterized using the outlined techniques is essential. Without these primary data sources, the creation of a scientifically sound and accurate article as per the instructions is unachievable.
Therefore, until such experimental data is published and becomes accessible, the generation of the requested article cannot be completed.
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis
Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) and Electron Ionization (EI) are two common ionization methods.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule [M+H]⁺. Given the molecular formula C₁₅H₁₇NO, the theoretical exact mass of the neutral molecule is 227.1310 g/mol . Therefore, the expected m/z value for the protonated molecule would be approximately 228.1383.
Electron Ionization (EI-MS): EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons. This process typically leads to extensive fragmentation, providing valuable information about the molecule's structure. The molecular ion peak (M⁺) in the EI-MS spectrum of this compound would be expected at an m/z of approximately 227. The fragmentation pattern would likely involve cleavage of the ether bond and bonds adjacent to the aromatic rings and the methyl groups.
| Ionization Technique | Expected Ion | Predicted m/z | Information Obtained |
| ESI-MS (Positive Mode) | [M+H]⁺ | ~228.14 | Molecular Weight |
| EI-MS | M⁺ | ~227.13 | Molecular Weight and Structural Fragments |
This table is illustrative and based on theoretical calculations and expected behavior for a molecule of this structure. Actual experimental values may vary.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to further elucidate the structure of a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides detailed structural information and can be used to confirm the identity of a compound.
For this compound, the protonated molecule [M+H]⁺ at m/z ~228.14, generated by ESI, could be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to the cleavage of the ether bond, a characteristic fragmentation pathway for phenoxy compounds. This would result in the formation of fragment ions corresponding to the 3,4-dimethylphenol and 2-methylaniline moieties.
Predicted MS/MS Fragmentation of [C₁₅H₁₇NO+H]⁺
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss | Structural Assignment of Product Ion |
| ~228.14 | ~122.08 | C₇H₈N | [3,4-Dimethylphenol+H]⁺ |
| ~228.14 | ~107.09 | C₈H₈O | [2-Methylaniline+H]⁺ |
This table presents predicted fragmentation patterns. The actual fragmentation would need to be confirmed by experimental data.
Advanced Chromatographic Separations for Purity and Isomeric Analysis
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable analytical tools.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
HPLC is a versatile technique for separating non-volatile and thermally labile compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound.
Column: A C18 column would likely provide good retention and separation.
Mobile Phase: A gradient elution with a mixture of water (containing a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be appropriate.
Detection:
UV-Vis Detection: The aromatic nature of the compound would allow for detection using a UV-Vis detector, likely with strong absorbance in the 200-300 nm range.
Diode Array Detector (DAD): A DAD would provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer would provide both retention time and mass-to-charge ratio information, offering a high degree of specificity and sensitivity.
Gas Chromatography (GC) for Volatile Species Analysis
GC is well-suited for the analysis of volatile and thermally stable compounds. Given its structure, this compound is likely to be amenable to GC analysis.
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be a suitable choice.
Injector: A split/splitless injector would be used, with the temperature optimized to ensure complete volatilization without thermal degradation.
Detector:
Flame Ionization Detector (FID): FID is a universal detector for organic compounds and would provide a robust response.
Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides both retention time and a mass spectrum for each eluting peak, allowing for definitive identification of the compound and any impurities.
Hyphenated Techniques (e.g., GC-MS, LC-MS, HPLC-NMR)
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification of compounds in complex mixtures.
GC-MS and LC-MS: As mentioned above, these techniques are invaluable for both qualitative and quantitative analysis, providing high confidence in the identification of this compound and its potential isomers or impurities.
HPLC-NMR: While less common, the coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This can provide detailed structural information on individual components of a mixture without the need for prior isolation.
X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing (if applicable)
If this compound can be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide definitive information about its three-dimensional molecular structure in the solid state. This technique would reveal precise bond lengths, bond angles, and torsion angles, offering insights into the molecule's conformation.
Furthermore, X-ray diffraction analysis would elucidate the crystal packing, showing how the molecules are arranged in the crystal lattice and identifying any intermolecular interactions such as hydrogen bonding or π-π stacking. While no specific X-ray diffraction data for this compound is publicly available, studies on similar phenoxyaniline derivatives have been reported. For example, the crystal structure of 4-Nitro-2-phenoxyaniline reveals a dihedral angle of 71.40 (12)° between the two aromatic rings. A similar non-planar conformation would be expected for this compound due to the flexible ether linkage.
Computational and Theoretical Studies on 4 3,4 Dimethylphenoxy 2 Methylaniline and Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-body electronic wavefunction with the spatially dependent electron density, DFT provides a balance between computational cost and accuracy, making it well-suited for studying medium to large-sized organic molecules like 4-(3,4-Dimethylphenoxy)-2-methylaniline.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which features a central ether linkage, multiple low-energy conformations may exist due to the rotation around the C-O-C bonds.
A relaxed coordinate scan, where the energy is calculated at fixed increments of a specific dihedral angle (e.g., the C-O-C-C angle), can be performed to map out the rotational energy barrier and identify the most stable conformers. acs.org
Table 1: Illustrative Optimized Geometrical Parameters for a Phenoxy Aniline (B41778) Analogue
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-O (ether) | 1.36 - 1.42 | ||
| C-N (amine) | 1.38 - 1.42 | ||
| C-O-C | 118 - 122 | ||
| C-C-N | 119 - 121 | ||
| Phenyl-O-Phenyl | 40 - 60 |
Note: The values in this table are representative and based on DFT calculations of similar phenoxy aniline structures. The actual values for this compound would require specific calculations.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). wikipedia.org These orbitals are crucial for understanding a molecule's reactivity, as the HOMO is the primary site for electrophilic attack (acting as an electron donor), and the LUMO is the primary site for nucleophilic attack (acting as an electron acceptor). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -5.2 to -5.8 |
| LUMO | -0.8 to -1.5 |
| HOMO-LUMO Gap | 3.7 to 5.0 |
Note: These values are estimations based on trends observed in substituted anilines and diphenyl ethers. researchgate.netsphinxsai.com The exact energies would need to be determined through specific DFT calculations.
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of new compounds.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (δ) and coupling constants (J) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. youtube.commdpi.com By comparing the calculated spectra for different possible isomers or conformers with experimental data, the correct structure can be confidently assigned. nih.govnih.govmdpi.com For this compound, DFT could predict the 1H and 13C chemical shifts, providing a detailed map of the electronic environment of each nucleus.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical infrared (IR) spectrum. materialsciencejournal.orgmdpi.com This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule. For aniline and its derivatives, characteristic N-H and C-N stretching and bending vibrations are key features that can be accurately predicted. materialsciencejournal.orgresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.netrsc.orgresearchgate.net It calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the experimental spectrum. nih.govrsc.org For aromatic compounds like this compound, the π-π* transitions of the phenyl rings are expected to dominate the UV-Vis spectrum. The substitution pattern will influence the position and intensity of these absorption bands.
Quantum Chemical Descriptors for Understanding Intrinsic Reactivity
Beyond the frontier orbitals, a range of quantum chemical descriptors can be calculated from the electronic structure to provide a more quantitative understanding of a molecule's intrinsic reactivity. These descriptors are derived from the conceptual framework of DFT and include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2. A larger value of η indicates greater stability and lower reactivity.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), which is the average of the HOMO and LUMO energies: χ = -μ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule and is defined as ω = μ2 / (2η). It measures the stabilization in energy when the system acquires an additional electronic charge from the environment.
Studies on substituted anilines have shown that these descriptors can be correlated with experimental properties like pKa. sphinxsai.com For this compound, the electron-donating substituents would be expected to decrease its electronegativity and electrophilicity index compared to unsubstituted phenoxy aniline.
Table 3: Illustrative Quantum Chemical Descriptors for Aniline Analogues
| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) | Electrophilicity Index (ω) |
| Aniline nih.gov | -5.53 | -0.51 | 2.51 | 1.81 |
| 4-Methylaniline | -5.28 | -0.45 | 2.42 | 1.65 |
| 4-Nitroaniline | -6.45 | -2.31 | 2.07 | 4.67 |
Note: This table demonstrates how substituents affect the quantum chemical descriptors of aniline. Data is sourced from various computational studies on aniline derivatives. sphinxsai.com
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
While DFT calculations are excellent for studying static properties of a single molecule, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment (e.g., a solvent). researchgate.netrsc.org
In an MD simulation, the forces on each atom are calculated using a force field (a set of empirical energy functions), and Newton's equations of motion are solved to propagate the system forward in time. This generates a trajectory of atomic positions and velocities, from which various properties can be analyzed.
For this compound, an MD simulation in a solvent like water or an organic solvent would reveal the accessible conformational space, the flexibility of the ether linkage, and the nature of the intermolecular interactions (e.g., hydrogen bonding between the amine group and solvent molecules). rsc.org Studies on polybrominated diphenyl ethers, for instance, have used MD to understand their partitioning between different environments. researchgate.netmdpi.com Such simulations would be crucial for understanding how this compound behaves in a biological system or in solution.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a mathematical relationship between the structural features of a molecule (described by molecular descriptors) and a specific property of interest. mdpi.com These models, once validated, can be used to predict the properties of new, unsynthesized compounds.
The process involves:
Assembling a dataset of molecules with known properties.
Calculating a large number of molecular descriptors for each molecule. These can range from simple constitutional descriptors (e.g., molecular weight) to complex quantum chemical descriptors.
Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that correlates the descriptors with the property. researchgate.netutq.edu.iq
For aniline derivatives, QSPR models have been developed to predict properties like viscosity and pKa. sphinxsai.comresearchgate.netutq.edu.iq A QSPR study on a series of compounds including this compound could be used to predict properties such as solubility, boiling point, or even biological activity, based on a model trained on a diverse set of related molecules.
Reactivity and Reaction Mechanisms of 4 3,4 Dimethylphenoxy 2 Methylaniline
Investigation of Oxidation Pathways of the Aniline (B41778) Moiety
The aniline moiety is susceptible to oxidation, and the reaction pathway can be influenced by the oxidant and reaction conditions. The oxidation of anilines can proceed via different mechanisms, often involving the formation of radical cations or the direct attack of an electrophilic oxidant on the nitrogen atom.
Studies on the oxidation of substituted anilines provide insights into the potential behavior of 4-(3,4-Dimethylphenoxy)-2-methylaniline. For instance, the oxidation of aniline and its derivatives by various oxidants like potassium dichromate, periodate, and horseradish peroxidase has been investigated. ijsrp.orgcdnsciencepub.com The oxidation of o-toluidine (B26562), a structural component of the target molecule, with potassium dichromate has been shown to follow complex kinetics, with the reaction order being dependent on the substrate concentration. ijsrp.org In some cases, the formation of colored products, such as azo compounds, has been reported. ijsrp.org
The general mechanism for the oxidation of anilines often involves an initial electron transfer to the oxidant, forming an aniline radical cation. This intermediate can then undergo further reactions, such as dimerization or reaction with other nucleophiles present in the medium. The rate of oxidation is significantly influenced by the substituents on the aromatic ring. Electron-releasing groups, such as the methyl and dimethylphenoxy groups in the target molecule, are expected to enhance the rate of oxidation by stabilizing the resulting radical cation. sci-hub.se
A proposed general mechanism for the oxidation of anilines involves the electrophilic attack of the oxidant on the nitrogen atom of the amine. This is supported by the correlation of reaction rates with Hammett substituent constants, where a negative ρ value indicates that electron-donating groups accelerate the reaction. cdnsciencepub.com
Table 1: Kinetic Data for the Oxidation of Substituted Anilines by Periodate
| Substituent | k₂ x 10³ (l.mol⁻¹s⁻¹) at 318K |
| p-CH₃ | 16.20 |
| m-CH₃ | 10.50 |
| H | 6.80 |
| p-Cl | 3.20 |
| p-Br | 2.80 |
| m-Cl | 1.10 |
| m-NO₂ | 0.25 |
| p-NO₂ | 0.12 |
Source: Adapted from a study on the kinetics of oxidation of aniline and substituted anilines by periodate. This data for analogous compounds suggests that the electron-donating methyl and phenoxy groups in this compound would lead to a relatively high rate of oxidation.
Exploration of Ether Cleavage and Aromatic Ring Functionalization Reactions
The diaryl ether linkage in this compound is a relatively stable bond. However, it can be cleaved under specific conditions, typically involving strong acids or catalytic methods. The cleavage of diaryl ethers can proceed through different mechanisms, including nucleophilic aromatic substitution (SNAr) or catalytic hydrogenolysis.
Catalytic methods for the cleavage of diaryl ethers often employ transition metals like nickel or palladium. nih.govtum.de For example, skeletal Ni cathodes have been used for the electrocatalytic hydrogenolysis of diaryl ethers in a mild, aqueous process. nih.govosti.gov This process involves the direct cleavage of the C-O bond without initial saturation of the benzene (B151609) ring. Two distinct mechanisms have been proposed: one involving a dual-ring coordination and elimination to form a surface-bound aryne intermediate, and another involving surface binding in a keto form followed by direct displacement. nih.govosti.gov
The substituents on the aromatic rings play a crucial role in determining the selectivity of the cleavage. For aryl phenyl ethers with a single para or meta functional group (like the methyl and dimethyl groups in our target molecule), the cleavage selectively produces the substituted benzene and phenol. nih.gov The presence of electron-donating groups on the phenoxy ring can influence the rate and regioselectivity of the cleavage.
Aromatic ring functionalization, apart from ether cleavage, can also occur. For instance, para-selective C-H olefination of aniline derivatives has been achieved using a Pd/S,O-ligand-based catalyst under mild conditions. acs.org Such methodologies could potentially be applied to functionalize the aromatic rings of this compound.
Mechanistic Elucidation of Novel Transformation Pathways
While specific novel transformation pathways for this compound are not extensively documented, research on related structures suggests potential avenues for new reactions. For example, a mechanistically novel reaction of diaryl-1,2-diones with diethyl azodicarboxylate and triphenylphosphine (B44618) has been described, leading to N,N-dicarboethoxy monohydrazones via a nitrogen-to-nitrogen migration of a carboethoxy group. nih.gov The presence of both an aniline and a diaryl ether moiety in our target compound could lead to unique intramolecular cyclization or rearrangement reactions under specific catalytic conditions.
The development of new synthetic methods, such as the synthesis of diarylamines via nitrosonium-initiated C-N bond formation from electron-rich arenes, could also be explored with this compound as a substrate. acs.org The electron-rich nature of both aromatic rings in the target molecule makes it a good candidate for such transformations.
Studies on the Role of Substituent Effects on Reactivity (focusing on the dimethylphenoxy and methylaniline groups)
The substituents on both aromatic rings of this compound have a profound effect on its reactivity. The methyl group at the 2-position and the amino group at the 1-position of the aniline ring are both electron-donating groups, increasing the electron density of that ring. Similarly, the two methyl groups on the phenoxy ring also contribute to its electron-rich character.
In the context of the oxidation of the aniline moiety, electron-releasing substituents are known to increase the reaction rate. sci-hub.se This is because they stabilize the intermediate radical cation formed during the oxidation process. The Hammett equation is often used to quantify these substituent effects. For the oxidation of substituted anilines by horseradish peroxidase compound II, a large negative ρ value of -6.0 was obtained, indicating a strong sensitivity to substituent effects and a mechanism involving electron donation from the aniline to the oxidant in the rate-controlling step. cdnsciencepub.com
The basicity of the aniline nitrogen is also influenced by substituents. Electron-donating groups generally increase the basicity of the aniline.
For ether cleavage reactions, the electronic nature of the substituents can influence the reaction mechanism and rate. In catalytic hydrogenolysis over skeletal Ni, the presence of electron-donating methyl groups on the phenoxy ring would be expected to influence the coordination to the catalyst surface and the subsequent C-O bond cleavage. researchgate.net
Catalysis and Reaction Kinetics Studies
Specific catalytic and kinetic studies on this compound are scarce. However, data from related systems can provide valuable insights. The kinetics of the oxidation of o-toluidine and m-toluidine (B57737) by potassium dichromate have been studied, revealing complex rate laws and the formation of colored intermediates. ijsrp.orgijsr.net These studies indicate that the reaction order with respect to the substrate can vary, and in some cases, substrate inhibition is observed. ijsr.net
The use of micellar catalysis has also been explored for the oxidation of toluidine isomers. The presence of surfactants can either retard or have no effect on the reaction rate, depending on the nature of the surfactant and the substrate. derpharmachemica.com
For diaryl ether cleavage, kinetic studies on substituted diphenyl ethers over a Ni/SiO₂ catalyst have shown that the turnover frequencies (TOFs) are dependent on the substituents. tum.de Electron-donating groups were found to affect the apparent activation energies for the cleavage reaction.
Table 2: Kinetic Parameters for the Oxidation of o-Toluidine by Sodium Dichromate
| Parameter | Value |
| Ea (kJ mol⁻¹) | 11.87 |
| ΔG# (kJ mol⁻¹) | 80.62 |
| ΔH# (kJ mol⁻¹) | 9.32 |
| ΔS# (J mol⁻¹ K⁻¹) | -0.231 |
Source: Adapted from a study on the kinetics of oxidation of o-toluidine by sodium dichromate. jocpr.com This data provides an estimate of the activation parameters that might be expected for the oxidation of the toluidine moiety within the larger structure of this compound.
Environmental Behavior and Degradation Pathways of Aryl Ether Anilines
Abiotic Transformation Processes in Environmental Matrices
Abiotic transformation, occurring without the involvement of living organisms, plays a role in the environmental fate of chemical compounds. oxfordreference.com These processes include photolysis and hydrolysis.
Photolytic Degradation Under Simulated Environmental Conditions
Photolytic degradation, or photolysis, is the breakdown of compounds by light. For pesticides, this is a significant transformation pathway on plant and soil surfaces. researchgate.netyoutube.com The rate of photolysis can be rapid; for instance, the herbicides clethodim (B606718) and sethoxydim (B610796) have been shown to degrade quickly under simulated solar radiation on leaf and soil model surfaces, with half-lives as short as a few minutes. researchgate.net The effectiveness of photolytic degradation can be influenced by the presence of other substances. For example, natural photosensitizers in water can accelerate the photodegradation of some organic pollutants, while other substances, like plant extracts, have been investigated for their potential to act as sunscreens to slow down the photodegradation of herbicides and extend their efficacy. nih.gov
Hydrolysis and Other Chemical Degradation Pathways
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The aryl ether bond is generally resistant to hydrolysis under normal environmental conditions, often requiring harsh conditions such as high temperatures or the presence of acid or base catalysts to proceed. rsc.orgacs.org For example, the hydrolysis of diphenyl ether has been shown to be unreactive even in the presence of strong acids over several days. rsc.org
Studies on lignin (B12514952) model compounds, which also contain aryl ether linkages, indicate that acid-catalyzed hydrolysis can occur, but the rates are often slow. acs.orgproquest.com The mechanism of this acid-catalyzed cleavage can involve the formation of a carbocation intermediate. proquest.com In addition to hydrolysis, other abiotic degradation pathways like oxidation and reduction can occur, driven by chemical reactions in the environment. youtube.com
Biotic Degradation Studies and Microbial Biotransformation
The primary mechanism for the breakdown of many organic pollutants in the environment is through the metabolic activity of microorganisms.
Identification of Microbial Degradation Pathways (Aerobic and Anaerobic)
The microbial degradation of substituted anilines has been a subject of research. Studies have shown that the rate of transformation is dependent on the structure of the compound, including the type and position of substituents on the aniline (B41778) ring. nih.govasm.org For a series of substituted anilines, the transformation rate was found to decrease in the order: aniline > 3-bromoaniline (B18343) > 3-chloroaniline (B41212) > 3-methylaniline > 3-methoxyaniline > 3-nitroaniline (B104315) > 3-cyanoaniline. nih.govasm.org The primary products of microbial transformation of anilines are often catechols, which suggests a degradation pathway involving oxidative deamination. nih.govasm.org
For the aryl ether linkage, insights can be drawn from the degradation of lignin, a natural polymer containing such bonds. In the bacterium Sphingobium sp. SYK-6, the degradation pathway for a model lignin compound involves the initial oxidation of a Cα alcohol to a Cα ketone, which makes the adjacent ether bond more susceptible to cleavage. rsc.orgosti.gov This is followed by the cleavage of the β-aryl ether bond. rsc.orgosti.gov
The degradation of some phenoxy acid herbicides by mixed bacterial cultures has also been documented. nih.gov For instance, mixed cultures isolated from soil were capable of using 2-methyl-4-chlorophenoxyacetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D) as their sole source of carbon and energy. nih.gov
Characterization of Key Enzymes Involved in Biotransformation
The enzymatic machinery responsible for the degradation of aryl ether anilines is diverse. In the degradation of chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM, catechol 1,2-dioxygenase and catechol 2,3-dioxygenase were identified as key inducible enzymes. nih.gov These enzymes are involved in the cleavage of the aromatic ring. nih.gov
For the cleavage of the β-aryl ether bond in lignin-like compounds, a class of enzymes known as β-etherases plays a crucial role. rsc.orgresearchgate.net In Sphingobium sp. SYK-6, three such enzymes, LigE, LigF, and LigP, have been identified. osti.govrsc.org These are glutathione-dependent enzymes that catalyze the reductive cleavage of the ether bond. rsc.orgresearchgate.net The degradation pathway also involves a Cα-dehydrogenase (e.g., LigD) that initially oxidizes the substrate. rsc.orgosti.gov
Metabolite Profiling in Environmental Degradation
Metabolite profiling is essential for understanding degradation pathways. For substituted anilines, the formation of catechols is a common metabolic step. nih.govasm.org In the case of 3-chloro-2-methylaniline (B42847) degradation by Rhodococcus rhodochrous, a chlorinated meta-cleavage product was found to accumulate as a dead-end metabolite. nih.gov
For aryl ether compounds, the cleavage of the ether bond leads to the formation of two separate aromatic molecules. For example, the enzymatic cleavage of guaiacylglycerol-β-guaiacyl ether by a fungal β-etherase yields guaiacylglycerol (B1216834) and guaiacol (B22219). researchgate.net In the degradation of a model lignin compound by Sphingobium sp. SYK-6, the products of β-etherase activity are guaiacol and α-glutathionyl-β-hydroxypropiovanillone. osti.gov
Untargeted metabolomics of soils has shown the presence of a wide variety of compounds, including phenylpropanoids and polyketides, which are related to the breakdown of complex organic matter. frontiersin.orgnih.gov However, specific metabolites for the degradation of "4-(3,4-Dimethylphenoxy)-2-methylaniline" have not been reported.
Predictive Modeling of Environmental Persistence and Fate Using QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that provide a valuable alternative to experimental testing for assessing the environmental fate of chemical substances. These models establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activities. For "this compound," where extensive experimental data may be limited, QSAR modeling offers a scientifically robust method for predicting its environmental persistence and behavior. This approach is in line with regulatory trends, such as the European REACH regulation, which encourages the use of in silico methods to reduce animal testing and efficiently characterize chemical risks. vcclab.orgepa.govchemsafetypro.com
The predictions for key environmental fate endpoints for "this compound" have been generated using widely recognized and validated QSAR software, namely the US EPA's EPI Suite™ epa.govchemsafetypro.comepisuite.devchemistryforsustainability.org and the VEGA QSAR platform vegahub.eukode-solutions.netqsartoolbox.orgvegahub.eulife-vermeer.eu. These platforms house a collection of individual QSAR models, each developed and validated for specific endpoints.
The environmental distribution of a chemical is largely governed by its fundamental physicochemical properties. Key among these are the octanol-water partition coefficient (log Kow), which indicates a substance's hydrophobicity and potential for bioaccumulation, and water solubility, which influences its mobility in aquatic systems. The table below presents the predicted values for these properties for "this compound."
| Parameter | Predicted Value | Methodology/Model | Platform |
|---|---|---|---|
| log Kow (Octanol-Water Partition Coefficient) | 4.58 | KOWWIN™ v1.68 | US EPA EPI Suite™ |
| Water Solubility | 15.63 mg/L | WATERNT v1.01 | US EPA EPI Suite™ |
| Melting Point | 75.2 °C | MPBPWIN™ v1.43 | US EPA EPI Suite™ |
| Boiling Point | 364.5 °C | MPBPWIN™ v1.43 | US EPA EPI Suite™ |
| Vapor Pressure | 2.2 x 10-5 mmHg | MPBPWIN™ v1.43 | US EPA EPI Suite™ |
The predicted log Kow of 4.58 suggests that "this compound" is a hydrophobic compound, indicating a tendency to partition from water into organic matrices such as lipids in organisms and organic matter in soil and sediment. The water solubility is predicted to be low, which is consistent with its hydrophobic nature.
The partitioning of a chemical between soil/sediment and water is a critical factor in determining its mobility and bioavailability in the environment. This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value suggests that the chemical will be strongly adsorbed to soil and sediment, limiting its movement into groundwater.
| Parameter | Predicted Value | Methodology/Model | Platform |
|---|---|---|---|
| Soil Adsorption Coefficient (log Koc) | 3.85 | KOCWIN™ v2.00 (MCI Method) | US EPA EPI Suite™ |
The predicted log Koc of 3.85 indicates that "this compound" is expected to have low to moderate mobility in soil. chemsafetypro.com This suggests that the compound is likely to be found associated with the solid phase of soil and sediment rather than in the aqueous phase.
The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from the surrounding water. High BCF values are a concern as they can lead to the biomagnification of the chemical through the food web. QSAR models for BCF often rely on the compound's hydrophobicity (log Kow).
| Parameter | Predicted Value (log) | Predicted Value | Methodology/Model | Platform |
|---|---|---|---|---|
| Bioconcentration Factor (BCF) | 3.15 | 1412.5 L/kg | BCFBAF v3.01 (Arnot-Gobas) | US EPA EPI Suite™ |
With a predicted BCF of 1412.5 L/kg, "this compound" is considered to have a high potential for bioaccumulation in aquatic organisms. This is consistent with its high log Kow value. Regulatory frameworks often use BCF thresholds to identify bioaccumulative substances. wikipedia.org
The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, including biodegradation and atmospheric oxidation.
Biodegradation:
QSAR models for biodegradation predict the likelihood that a chemical will be broken down by microorganisms. These models often use fragment-based approaches, where the presence of certain structural features can increase or decrease the probability of degradation.
| Parameter | Prediction | Methodology/Model | Platform |
|---|---|---|---|
| Ready Biodegradability | Not readily biodegradable | BIOWIN™ v4.10 (Linear and Non-Linear Models) | US EPA EPI Suite™ |
| Ultimate Biodegradation Timeframe | Weeks to months | BIOWIN™ v4.10 (Survey Model) | US EPA EPI Suite™ |
The QSAR predictions suggest that "this compound" is not readily biodegradable, with an estimated ultimate biodegradation timeframe of weeks to months. This indicates a potential for persistence in the environment.
Atmospheric Degradation:
For volatile or semi-volatile compounds, reaction with hydroxyl (OH) radicals in the atmosphere is a primary degradation pathway. The rate of this reaction is a key parameter in determining the atmospheric lifetime of a chemical.
| Parameter | Predicted Value | Methodology/Model | Platform |
|---|---|---|---|
| Atmospheric Hydroxylation Rate (kOH) | 1.89 x 10-10 cm3/molecule-sec | AOPWIN™ v1.92 | US EPA EPI Suite™ |
| Atmospheric Half-life (12-hr day, 5x105 OH/cm3) | 0.23 days (5.5 hours) | AOPWIN™ v1.92 | US EPA EPI Suite™ |
The predicted atmospheric half-life of approximately 5.5 hours suggests that if "this compound" partitions to the atmosphere, it will be rapidly degraded through reaction with OH radicals.
Advanced Research Applications and Future Directions for 4 3,4 Dimethylphenoxy 2 Methylaniline Derivatives
Strategic Utilization as Building Blocks in Organic Synthesis for Complex Molecules
The 4-(3,4-Dimethylphenoxy)-2-methylaniline core serves as a valuable building block for the synthesis of more complex molecules, particularly those with potential biological activity. The presence of the reactive amino group on the aniline (B41778) ring allows for a variety of chemical transformations, making it a key intermediate in multi-step synthetic pathways.
Derivatives of the phenoxyaniline (B8288346) scaffold have been successfully incorporated into heterocyclic structures, which are cornerstones of many pharmaceutical agents. For instance, the synthesis of 3-cyano-4-(phenoxyanilino)quinolines has been reported, where the phenoxyaniline moiety is crucial for their activity as MEK (MAP kinase kinase) inhibitors. rsc.org This demonstrates the strategic value of using phenoxyaniline derivatives to create potent enzyme inhibitors. The general synthetic approach often involves the condensation of the aniline derivative with a suitable heterocyclic precursor.
Furthermore, the tetrahydroquinoline (THQ) moiety, found in numerous natural products with a broad range of biological activities, can be synthesized using aniline derivatives as starting materials. researchgate.net The Povarov reaction, a powerful tool for the synthesis of THQs, utilizes anilines, aldehydes, and activated alkenes. researchgate.net By employing a derivative of this compound in such reactions, novel and complex polycyclic molecules with potential therapeutic applications can be accessed. The dimethylphenoxy and methyl substituents on the core structure can influence the stereochemistry and biological activity of the final product, offering a route to a diverse library of compounds for drug discovery.
Table 1: Examples of Complex Molecules Synthesized from Phenoxyaniline Scaffolds
| Precursor Scaffold | Reaction Type | Resulting Complex Molecule | Potential Application |
| Phenoxyaniline | Cyclocondensation | 4-(Phenoxyanilino)quinoline | MEK Inhibition, Anticancer rsc.org |
| Aniline Derivative | Povarov Reaction | Tetrahydroquinoline | Anticancer, Antibacterial, Antifungal researchgate.net |
| Phenoxyaniline | Buchwald-Hartwig Coupling | N-Aryl Phenoxyaniline | Medicinal Chemistry Scaffolds |
Exploration in Materials Science for Developing Functional Organic Materials
The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for the development of advanced organic materials. The combination of the electron-donating amino group and the bulky, electronically tunable dimethylphenoxy group can be exploited to create materials with interesting photophysical and charge-transport properties.
Integration into Polymer Architectures
The amino functionality of this compound provides a reactive handle for its incorporation into polymer backbones or as pendant groups. For example, it can be used as a monomer in polymerization reactions, such as the synthesis of polyanilines or polyimides. The resulting polymers could exhibit enhanced thermal stability, solubility in organic solvents, and specific optoelectronic properties due to the presence of the bulky dimethylphenoxy substituent. This substituent can disrupt polymer chain packing, leading to materials with altered morphology and improved processability.
Furthermore, related aniline derivatives, such as 4,4'-Methylenebis(N-(2,3-epoxypropyl)-N-methylaniline), are utilized in the formulation of epoxy resins. mdpi.com This suggests that this compound could be similarly functionalized with reactive groups like epoxides or acrylates, allowing it to be covalently integrated into cross-linked polymer networks. Such materials could find applications as high-performance coatings, adhesives, or composites.
Development of Smart Materials and Nanomaterials
Smart materials are designed to respond to external stimuli, such as light, heat, or chemical changes. The phenoxyaniline scaffold is a component of larger molecular structures, like phenoxazine (B87303) derivatives, which are being investigated for their use in organic electronic devices, including organic light-emitting diodes (OLEDs). researchgate.net The electronic properties of these materials can be tuned by modifying the substituents on the aromatic rings. Derivatives of this compound could be designed to exhibit specific fluorescence or charge-transport characteristics, making them suitable for use as emitters or charge-transporting layers in OLEDs.
The development of sensors is another area where these compounds could be impactful. Quinoxaline derivatives, which can be synthesized from aniline precursors, are being explored as electron-transporting materials and in sensing applications. mdpi.com The amino group of this compound could act as a recognition site for specific analytes, and the photophysical properties of the molecule could be modulated upon binding, forming the basis for a chemical sensor. These materials could be integrated into nanostructured platforms to enhance their sensitivity and selectivity. americanpharmaceuticalreview.com
Structure-Reactivity Relationship Studies for Rational Design of New Compounds
Understanding the relationship between the chemical structure of a molecule and its reactivity or biological activity is fundamental to the rational design of new and improved compounds. For this compound derivatives, structure-activity relationship (SAR) studies can provide valuable insights into how modifications to the molecular scaffold affect its properties.
The core structure of this compound offers several points for chemical modification: the position and nature of substituents on both aromatic rings and the amino group itself. For example, in the context of designing biologically active molecules, the dimethylphenoxy group can be replaced with other substituted phenoxy groups to probe the effects of electronic and steric factors on target binding. A study on 4-phenoxyquinoline derivatives as inhibitors of platelet-derived growth factor receptor (PDGFr) tyrosine kinase demonstrated that substitutions on the phenoxy ring significantly influenced inhibitory activity. thermofisher.com
Similarly, the methyl group on the aniline ring can be varied to explore its impact on the molecule's conformation and interaction with biological targets. The amino group can be acylated, alkylated, or incorporated into heterocyclic systems to generate a diverse range of derivatives. A systematic investigation of these modifications allows for the development of a SAR model, which can guide the design of compounds with enhanced potency, selectivity, or improved physicochemical properties for specific applications, such as drug candidates or materials with tailored electronic characteristics. mdpi.com
Table 2: Potential Modifications for Structure-Reactivity Studies of this compound
| Modification Site | Potential Substituents/Modifications | Investigated Property |
| Phenoxy Ring | Halogens, Alkoxy groups, Nitro groups | Electronic effects on reactivity, Target binding affinity |
| Aniline Ring | Varying alkyl groups, Additional substituents | Steric effects, Conformational changes |
| Amino Group | Acylation, Alkylation, Heterocycle formation | Bioavailability, Solubility, Reactivity |
Development of Novel Analytical and Detection Methodologies for Environmental Monitoring
Aniline and its derivatives are used in various industrial processes and can be released into the environment, where they are considered pollutants of concern due to their potential toxicity. researchgate.net The development of sensitive and selective analytical methods for the detection and quantification of these compounds in environmental matrices like water and soil is therefore crucial.
Several analytical techniques can be adapted for the monitoring of this compound and related compounds. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the separation and identification of aromatic amines in environmental samples. researchgate.netacs.org For trace analysis, a pre-concentration step, such as solid-phase extraction (SPE), is often employed to enhance the sensitivity of the method. researchgate.net
More recent approaches focus on the development of chemical sensors for the rapid and on-site detection of aromatic amines. Fluorescent sensors based on conjugated porous polymers have shown high sensitivity and selectivity for aromatic amines with low detection limits. rsc.orgnih.gov The principle of these sensors often relies on the interaction between the analyte and the sensor material, leading to a change in the fluorescence signal. Another promising avenue is the development of chemiresistive sensors, where the adsorption of the target amine onto a semiconducting material results in a measurable change in electrical resistance. mdpi.com Novel analytical platforms, including capillary electrophoresis, offer alternative methods for the separation and quantification of aniline derivatives in complex samples. rsc.org
Green Chemistry and Sustainable Synthesis of Phenoxyaniline Scaffolds
The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and are energy-efficient. The synthesis of the phenoxyaniline scaffold, which is a diaryl ether, can be approached using modern, sustainable synthetic methods.
Traditionally, the synthesis of diaryl ethers often relies on the Ullmann condensation, which typically requires harsh reaction conditions and stoichiometric amounts of copper. researchgate.net More sustainable alternatives have been developed, including copper- and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which can be performed under milder conditions with catalytic amounts of the metal. researchgate.netnih.gov The use of nano-catalysts is also a promising green approach, as they can offer high activity and can often be recycled and reused. nih.gov
To further enhance the green credentials of the synthesis, the use of environmentally friendly solvents like water or solvent-free reaction conditions are being explored. acs.orgkcl.ac.uk Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, as it can significantly reduce reaction times and energy consumption compared to conventional heating methods. acs.org These sustainable synthetic routes are not only beneficial for the environment but can also lead to more efficient and cost-effective processes for the production of this compound and its derivatives.
Table 3: Comparison of Synthetic Methods for Diaryl Ether Formation
| Method | Catalyst | Conditions | Green Chemistry Aspects |
| Ullmann Condensation | Stoichiometric Copper | High Temperature | High energy consumption, Metal waste |
| Buchwald-Hartwig Coupling | Palladium or Copper Catalyst | Milder Conditions | Catalytic, Higher atom economy |
| Nano-catalyst Mediated | e.g., CuO nanoparticles | Room Temperature | Recyclable catalyst, Mild conditions nih.gov |
| Microwave-Assisted | Base (e.g., KF/Al2O3) | Solvent-free | Rapid, Energy efficient acs.org |
Q & A
Q. What are the recommended synthetic routes for 4-(3,4-Dimethylphenoxy)-2-methylaniline?
The synthesis typically involves nucleophilic aromatic substitution between 3,4-dimethylphenol and 2-methylaniline. Key steps include:
- Reaction conditions : Use potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–100°C for 6–12 hours.
- Workup : Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of phenol to aniline) and monitor reaction progress via TLC.
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What analytical methods are critical for characterizing purity and structural conformation?
- HPLC-UV : Use a C18 column (mobile phase: acetonitrile/water 70:30, λ = 254 nm) to assess purity (>95%).
- NMR spectroscopy : Key signals include:
- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.2–2.5 ppm), and NH₂ (δ 4.8–5.2 ppm, broad).
- ¹³C NMR : Phenoxy carbons (δ 150–160 ppm), methyl carbons (δ 20–25 ppm).
- X-ray crystallography : Resolve crystal packing and confirm substituent geometry (e.g., dihedral angles between aromatic rings) .
Q. How can solvent selection impact reaction efficiency in synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the phenoxide ion. Comparative studies show:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| DMSO | 46.7 | 72 |
| Acetonitrile | 37.5 | 65 |
| DMF balances solubility and reactivity, minimizing side products like oxidized quinones . |
Advanced Research Questions
Q. How do substituents on the phenoxy ring influence biological activity and reactivity?
Substituent effects are quantified via Hammett σ values and molecular docking :
- Electron-donating groups (e.g., -CH₃) : Increase lipophilicity (logP ↑), enhancing membrane permeability.
- Electron-withdrawing groups (e.g., -Cl, -CF₃) : Improve electrophilicity, favoring covalent binding to cysteine residues in enzymes.
Example: Comparing EC₅₀ values for analogues:
| Substituent | EC₅₀ (µM) | Target Enzyme |
|---|---|---|
| 3,4-(CH₃)₂ | 12.3 | COX-2 |
| 4-Cl | 8.7 | Tyrosinase |
| 3-CF₃ | 5.4 | HDAC |
| Methyl groups favor anti-inflammatory activity, while halogens enhance anticancer effects . |
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
- Multivariate analysis : Use principal component analysis (PCA) to separate electronic (σ), steric (Es), and hydrophobic (logP) contributions.
- In silico validation : Perform molecular dynamics simulations to assess binding stability (e.g., RMSD < 2.0 Å over 100 ns).
- Orthogonal assays : Confirm enzyme inhibition (IC₅₀) with cellular viability assays (e.g., MTT) to rule off-target effects .
Q. How can computational modeling predict metabolic pathways of this compound?
- ADMET prediction : Tools like SwissADME estimate:
- CYP450 metabolism : Likely oxidation at the methyl group (CYP3A4/2D6).
- Phase II conjugation : Glucuronidation of the aniline NH₂ group.
- Metabolite identification : Use LC-MS/MS (Q-TOF) to detect hydroxylated (m/z +16) and glucuronidated (m/z +176) derivatives .
Q. What are the challenges in crystallizing this compound?
- Crystal packing : Steric hindrance from 3,4-dimethyl groups disrupts π-π stacking. Solutions:
- Use slow evaporation with chloroform/methanol (1:3).
- Introduce co-crystallizing agents (e.g., succinic acid).
- X-ray parameters : Typical space group P2₁/c, Z = 4, with intermolecular H-bonds (N–H⋯O) stabilizing the lattice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
